Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17731073
InChI: InChI=1S/C16H13NO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-11H,17H2,1H3
SMILES:
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate

CAS No.:

Cat. No.: VC17731073

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate -

Specification

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name methyl 4-[2-(4-aminophenyl)ethynyl]benzoate
Standard InChI InChI=1S/C16H13NO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-11H,17H2,1H3
Standard InChI Key RXZVNIBBBNQKKV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N

Introduction

Chemical Structure and Molecular Properties

Structural Features

Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate belongs to the class of donor-π-acceptor (D-π-A) molecules, where the electron-donating 4-aminophenyl group is connected to the electron-withdrawing benzoate ester through a rigid ethynyl spacer. This conjugation creates a polarized π-system, enabling intramolecular charge transfer (ICT) upon excitation . The compound’s IUPAC name, methyl 4-[2-(4-aminophenyl)ethynyl]benzoate, reflects its substituents:

  • Benzoate ester: A methyl ester at the para position of the benzene ring.

  • Ethynyl linker: A triple bond providing structural rigidity and electronic conjugation.

  • 4-Aminophenyl group: An electron-rich aromatic amine at the terminal position.

The canonical SMILES representation (COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N) underscores the spatial arrangement of these groups.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₆H₁₃NO₂
Molecular Weight251.28 g/mol
Melting PointNot reported
SolubilitySoluble in polar solvents
LogP (Partition Coefficient)Estimated 2.1–2.5

The ethynyl group enhances thermal stability, while the amino group facilitates solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO).

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 4-[2-(4-aminophenyl)ethynyl]benzoate typically involves multi-step protocols, with the Sonogashira coupling being a cornerstone reaction. A representative pathway includes:

  • Protection of the Amino Group: 4-Nitrobenzaldehyde is reduced to 4-aminobenzaldehyde using catalytic hydrogenation.

  • Alkyne Formation: Reaction with a trimethylsilylacetylene (TMSA) reagent generates 4-ethynylaniline.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with methyl 4-iodobenzoate yields the target compound.

Alternative methods, such as Heck coupling or Ullmann reactions, are less common due to lower yields or harsher conditions.

Process Optimization

A patent describing the synthesis of methyl 4-(aminomethyl)benzoate (US20070149802A1) highlights critical parameters for esterification and workup :

  • pH Control: Adjusting the reaction mixture to pH 6.0–7.0 at 5–10°C minimizes premature hydrolysis.

  • Solvent Selection: Toluene or aromatic hydrocarbons optimize phase separation during extraction.

  • Yield Enhancement: Saturation with NaCl improves organic phase recovery, achieving yields >85% .

While this patent focuses on a structural analog, its principles are transferable to the synthesis of methyl 4-[2-(4-aminophenyl)ethynyl]benzoate, particularly in avoiding side reactions and maximizing purity.

Materials Science Applications

Optical Limiting Behavior

Under continuous-wave laser excitation (532 nm), methyl 4-[2-(4-aminophenyl)ethynyl]benzoate exhibits nonlinear optical absorption, making it suitable for laser protection devices. The ICT state absorbs high-intensity light, dissipating energy as heat and preventing retinal or sensor damage .

Electronic Properties

The compound’s HOMO-LUMO gap (3.2 eV, calculated via DFT) suggests applicability in organic semiconductors. Thin films deposited via spin-coating show conductivity of 10⁻⁵ S/cm, comparable to polyaniline derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 8.02 (d, J=8.4 Hz, 2H, benzoate H)

  • δ 7.54 (d, J=8.4 Hz, 2H, ethynyl-phenyl H)

  • δ 6.67 (d, J=8.4 Hz, 2H, amino-phenyl H)

  • δ 3.92 (s, 3H, OCH₃)

The absence of aliphatic proton signals confirms the absence of reduction byproducts.

Infrared Spectroscopy (IR)

  • ν(C≡C): 2205 cm⁻¹ (sharp, ethynyl stretch)

  • ν(N–H): 3350–3450 cm⁻¹ (primary amine)

  • ν(C=O): 1715 cm⁻¹ (ester carbonyl)

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity (IC₅₀)
Methyl 4-aminobenzoateLacks ethynyl linkerWeak anti-inflammatory
4-Ethynyl-N-phenylanilineNo ester groupModerate cytotoxicity
Methyl 4-[2-(4-nitrophenyl)ethynyl]benzoateNitro vs. amino groupHigher ROS generation

The ethynyl spacer in methyl 4-[2-(4-aminophenyl)ethynyl]benzoate enhances π-conjugation, improving both optical and biological properties compared to analogs .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and COX-2 antagonists. Its methyl ester group allows facile hydrolysis to the carboxylic acid under mild conditions, enabling modular drug design.

Advanced Materials

Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity (12.5 mmol/g at 298 K) due to amine-CO₂ interactions .

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